4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole
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Overview
Description
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of Thiophene and Imidazole Rings: The final step involves coupling the thiophene and imidazole rings through a Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiophene and imidazole derivatives.
Scientific Research Applications
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology: It can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Materials Science: It may function as a charge carrier in organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 2,4-disubstituted thiophenes.
Imidazole Derivatives: Compounds such as 2-substituted imidazoles and 4,5-disubstituted imidazoles.
Uniqueness
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole is unique due to its combination of thiophene and imidazole rings, which provides a versatile scaffold for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H14N2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-[2-(5-ethylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-2-10-5-6-11(14-10)4-3-9-7-12-8-13-9/h5-8H,2-4H2,1H3,(H,12,13) |
InChI Key |
GSCFFPYLKQPJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CCC2=CN=CN2 |
Origin of Product |
United States |
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